2-(4-Nitrophenoxy)-1-phenylethanone
Overview
Description
2-(4-Nitrophenoxy)-1-phenylethanone is an organic compound characterized by the presence of a nitrophenoxy group attached to a phenylethanone structure
Mechanism of Action
Target of Action
It is known that similar compounds, such as 4-nitrophenyl phosphate, interact with proteins like low molecular weight phosphotyrosine protein phosphatase and dual specificity protein phosphatase 23 . These proteins play crucial roles in cellular signaling pathways, regulating various biological processes.
Mode of Action
For instance, 4-Nitrophenyl Phosphate is known to inhibit phosphatase enzymes . This inhibition could alter the phosphorylation state of other proteins, impacting cellular signaling pathways.
Pharmacokinetics
Related compounds like 4-nitrophenyl phosphate have been found to have poor absorption and distribution . The metabolism and excretion of these compounds are also not well-documented. These factors could impact the bioavailability of 2-(4-Nitrophenoxy)-1-phenylethanone, affecting its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-1-phenylethanone typically involves the reaction of 4-nitrophenol with 1-phenylethanone under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 4-nitrophenol reacts with 1-phenylethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)-1-phenylethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylethanone moiety can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2-(4-Aminophenoxy)-1-phenylethanone.
Oxidation: 2-(4-Nitrophenoxy)benzoic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenoxy)-1-phenylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in medicinal chemistry as a precursor for pharmacologically active compounds.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of a phenylethanone moiety.
2-(4-Nitrophenoxy)ethanol: Contains an ethanol group instead of a phenylethanone moiety.
4-Nitrophenyl phosphate: Contains a phosphate group instead of a phenylethanone moiety.
Uniqueness
2-(4-Nitrophenoxy)-1-phenylethanone is unique due to its combination of a nitrophenoxy group and a phenylethanone structure This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds
Properties
IUPAC Name |
2-(4-nitrophenoxy)-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c16-14(11-4-2-1-3-5-11)10-19-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYYIECVXQTDPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309421 | |
Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18065-03-7 | |
Record name | NSC211925 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-nitrophenoxy)-1-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 2-(4-Nitrophenoxy)-1-phenylethanone in the field of optics?
A1: Research suggests that this compound exhibits promising third-order nonlinear optical properties. [] This means the material's response to light, specifically its refractive index, changes non-linearly with the intensity of the incident light. This property is valuable for applications like optical switching, signal processing, and optical limiting in laser protection. The calculated second hyperpolarizability of the molecule, a measure of its nonlinear optical response, significantly increased when considering interactions with surrounding molecules in a simulated environment. [] This highlights its potential for developing advanced optical materials.
Q2: Does this compound exhibit any protective effects against DNA damage?
A2: While this compound displayed some cytotoxic effects, it also demonstrated a protective effect against DNA damage induced by cyclophosphamide in both mouse bone marrow and peripheral blood cells. [] This suggests that although it might have some toxic effects on its own, it could potentially mitigate DNA damage caused by other agents. Further research is needed to fully understand this protective mechanism and explore its potential applications.
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